Cas no 39558-31-1 (trans-2-methylcyclohexanamine;hydrochloride)
trans-2-methylcyclohexanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- trans-2-Methyl-cyclohexylamine hydrochloride
- (1R,2R)-2-methylcyclohexan-1-amine hydrochloride
- 7ETA0KBB60
- trans-2-methylcyclohexylamine hydrochloride
- Trans-2-methylcyclohexanamine hydrochloride
- 2-Methylcyclohexylamine hydrochloride, trans-
- Cyclohexanamine, 2-methyl-, hydrochloride, (-)-
- 2-Methylcyclohexylamine hydrochloride, (1R,2R)-
- 2-Methylcyclohexylamine, hydrochloride, (1R,2R)-
- Cyclohexanamine, 2-methyl-, hydrochloride, trans-
- 2-Methylcyclohexylamine, hy
- trans-2-methylcyclohexanamine;hydrochloride
- UNII-7ETA0KBB60
- XCLFCWFKPOQAHM-ZJLYAJKPSA-N
- Cyclohexanamine, 2-methyl-, hydrochloride (1:1), (1R,2R)-
- 302596-19-6
- D56HVC1I50
- (1R,2R)-2-Methylcyclohexan-1-amine HCl
- trans-2-Methylcyclohexan-1-amine HCl
- SCHEMBL4041160
- 2-Methylcyclohexylamine, hydrochloride, (1R,2R)-rel-
- 39558-31-1
- AKOS032945550
- UNII-D56HVC1I50
- Cyclohexanamine, 2-methyl-, hydrochloride, (1R,2R)-rel-
- P20880
- AS-66100
- Cyclohexanamine, 2-methyl-, hydrochloride, (1R,2R)-
- (1R,2R)-2-Methyl-cyclohexylamine-hydrochloride
- (1R,2R)-2-methylcyclohexan-1-aminehydrochloride
- (1R,2R)-2-methylcyclohexan-1-amine;hydrochloride
- CS-0183089
-
- MDL: MFCD20278264
- Inchi: 1S/C7H15N.ClH/c1-6-4-2-3-5-7(6)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
- InChI Key: XCLFCWFKPOQAHM-ZJLYAJKPSA-N
- SMILES: Cl.N[C@@H]1CCCC[C@H]1C
Computed Properties
- Exact Mass: 149.0971272g/mol
- Monoisotopic Mass: 149.0971272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 70.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
trans-2-methylcyclohexanamine;hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
trans-2-methylcyclohexanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0926S-1g |
trans-2-Methyl-cyclohexylamine hydrochloride |
39558-31-1 | 96% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0926S-5g |
trans-2-Methyl-cyclohexylamine hydrochloride |
39558-31-1 | 96% | 5g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0926S-25g |
trans-2-Methyl-cyclohexylamine hydrochloride |
39558-31-1 | 96% | 25g |
58345.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0926S-500mg |
trans-2-Methyl-cyclohexylamine hydrochloride |
39558-31-1 | 96% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0926S-250mg |
trans-2-Methyl-cyclohexylamine hydrochloride |
39558-31-1 | 96% | 250mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0926S-100mg |
trans-2-Methyl-cyclohexylamine hydrochloride |
39558-31-1 | 96% | 100mg |
1263.58CNY | 2021-05-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907160-1g |
Trans-2-methylcyclohexanamine hydrochloride |
39558-31-1 | 95% | 1g |
¥1,486.80 | 2022-09-28 | |
| abcr | AB510546-1 g |
trans-2-Methyl-cyclohexylamine hydrochloride; . |
39558-31-1 | 1g |
€746.80 | 2023-04-18 | ||
| TRC | M479085-10mg |
trans-2-Methyl-cyclohexylamine hydrochloride |
39558-31-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M479085-50mg |
trans-2-Methyl-cyclohexylamine hydrochloride |
39558-31-1 | 50mg |
$ 95.00 | 2022-06-03 |
trans-2-methylcyclohexanamine;hydrochloride Suppliers
trans-2-methylcyclohexanamine;hydrochloride Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on trans-2-methylcyclohexanamine;hydrochloride
trans-2-Methylcyclohexanamine Hydrochloride: A Versatile Compound in Modern Chemical Research
trans-2-Methylcyclohexanamine hydrochloride (CAS No. 39558-31-1) is a chiral amine derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and catalytic chemistry. This compound, characterized by its six-membered cyclohexane ring with a methyl group at the 2-position and an amine group in the trans configuration, exhibits unique structural and chemical properties. Its hydrochloride salt form enhances solubility and stability, making it a valuable reagent for various applications. Recent advancements in asymmetric synthesis and drug discovery have further highlighted the importance of trans-2-methylcyclohexanamine hydrochloride as a key building block.
The structural rigidity of the cyclohexane ring in trans-2-methylcyclohexanamine provides a well-defined chiral environment, which is critical for enantioselective reactions. Studies published in *Organic Letters* (2023) demonstrate its utility as a ligand in transition-metal-catalyzed reactions, particularly in palladium-catalyzed allylic alkylation processes. Researchers have reported up to 98% enantiomeric excess (ee) when using derivatives of this compound as chiral ligands, underscoring its role in enabling high stereoselectivity. The trans configuration ensures optimal spatial orientation of functional groups, which is essential for interactions with metal centers and substrates.
In pharmaceutical research, CAS No. 39558-31-1 has been explored as a scaffold for bioactive molecules. A 2024 study in *Journal of Medicinal Chemistry* investigated its potential as a lead compound for GABAergic modulators. The compound’s amine functionality allows for derivatization into amides or salts, which can be tailored to target specific neurotransmitter receptors. Notably, its structural similarity to certain anticonvulsant drugs has prompted investigations into its neuroprotective properties under oxidative stress conditions.
Synthetic methodologies for preparing trans-2-methylcyclohexanamine hydrochloride have evolved significantly over the past decade. Traditional approaches involve hydrogenation of unsaturated precursors or ring-closing metathesis strategies. However, recent work by Zhang et al. (ChemCatChem, 2024) introduced an atom-economical route using biocatalytic hydrogenation with engineered yeast strains expressing ketoreductases. This method achieves >99% ee while minimizing byproduct formation, aligning with green chemistry principles.
The compound’s role as a chiral auxiliary has been extensively documented in asymmetric synthesis protocols. For instance, it serves as a key intermediate in the preparation of α-amino acids through Strecker-type reactions. A 2023 review in *Tetrahedron* highlighted its application in total syntheses of natural products like (+)-Cathafoline F and (-)-Lycopodine B, where it facilitated stereoselective construction of complex polycyclic frameworks.
In catalytic systems, CAS No. 39558-31-1-derived ligands have shown exceptional performance in organocatalysis. A notable example is their use in proline-based organocatalysts for aldol reactions under solvent-free conditions (Angewandte Chemie International Edition, 2024). The hydrochloride salt form ensures compatibility with aqueous reaction media while maintaining high catalytic activity at ambient temperatures.
An emerging application area involves materials science, where this compound is being explored as a monomer for chiral polymers with piezoelectric properties. Research from the University of Tokyo (Advanced Materials Interfaces, 2024) demonstrated that polymeric films derived from modified versions of trans-2-methylcyclohexanamine exhibit enhanced mechanical strength and optical activity under UV irradiation.
Safety profiles and environmental impact assessments are critical considerations for industrial adoption of this compound. According to recent toxicological studies (Toxicology Reports, 2024), moderate acute toxicity was observed at high concentrations (>10 mg/kg), but no genotoxic effects were detected using standard mutagenicity assays such as the Ames test.
Ongoing research continues to expand the utility of this versatile molecule across disciplines including agrochemicals and fine chemical manufacturing. Its ability to participate in both nucleophilic and electrophilic processes makes it an attractive candidate for flow chemistry applications where continuous processing is required.
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